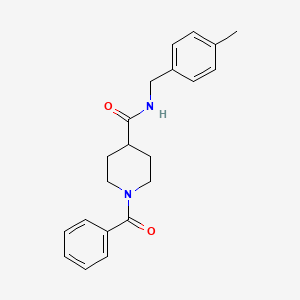

1-benzoyl-N-(4-methylbenzyl)piperidine-4-carboxamide

Description

Properties

IUPAC Name |

1-benzoyl-N-[(4-methylphenyl)methyl]piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O2/c1-16-7-9-17(10-8-16)15-22-20(24)18-11-13-23(14-12-18)21(25)19-5-3-2-4-6-19/h2-10,18H,11-15H2,1H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZXQVGCBZUDRPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC(=O)C2CCN(CC2)C(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60355467 | |

| Record name | STK160286 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60355467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

514221-99-9 | |

| Record name | STK160286 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60355467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 1-benzoyl-N-(4-methylbenzyl)piperidine-4-carboxamide typically involves the reaction of 1-benzoyl-4-piperidone with 4-methylbenzylamine under appropriate conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve the use of continuous flow reactors to optimize the yield and purity of the compound .

Chemical Reactions Analysis

Chemical Reactivity

The compound’s reactivity stems from its functional groups:

-

Piperidine Ring : Secondary amine groups are prone to nucleophilic substitution (e.g., alkylation, acylation).

-

Benzoyl Moiety : Electrophilic aromatic substitution reactions are feasible, though steric hindrance may limit reactivity .

-

Carboxamide Group : Hydrolysis under acidic or basic conditions can yield carboxylic acids or amines.

Reaction Types and Reagents

| Reaction Type | Reagents/Conditions | Example Outcome |

|---|---|---|

| Nucleophilic Substitution | Alkyl halides, aldehydes, ketones | Formation of substituted piperidines |

| Electrophilic Aromatic Substitution | Benzoyl chloride, AlCl₃ (Friedel-Crafts) | Introduction of benzoyl groups |

| Acyl Transfer (Hydrolysis) | HCl, NaOH, aqueous EtOH | Conversion to carboxylic acid or amine |

| Oxidation | Dess-Martin periodinane, DMSO | Oxidation of alcohols to ketones |

Friedel-Crafts Acylation

The benzoyl group is introduced via electrophilic aromatic substitution:

-

Benzoyl chloride reacts with AlCl₃ to generate a benzoylium ion.

-

The activated piperidine intermediate attacks the benzoylium ion, forming the benzoylpiperidine fragment .

Amide Formation

-

Carboxylic acids are converted to acyl chlorides (e.g., using oxalyl chloride in DCM).

-

Reaction with amines (e.g., 4-methylbenzylamine) under basic conditions (e.g., Et₃N) forms the carboxamide.

Analytical Methods

Key techniques for characterizing this compound include:

-

Thermal Stability Analysis : Differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) to assess melting points and decomposition profiles.

-

Enzyme Activity Studies : Michaelis-Menten kinetics or dilution assays to evaluate interactions with biological targets (e.g., MAGL inhibition) .

-

Structural Confirmation : NMR and mass spectrometry to validate connectivity and purity.

Biological and Chemical Implications

While no direct data exists for this compound, structurally similar benzoylpiperidines have shown:

Scientific Research Applications

The compound 1-benzoyl-N-(4-methylbenzyl)piperidine-4-carboxamide , with the CAS number 514221-99-9, is a synthetic organic molecule that has garnered attention in various fields of scientific research. This article delves into its applications, particularly in medicinal chemistry, biological studies, and material science, supported by comprehensive data and case studies.

The structural framework of this compound features a piperidine ring, which is a six-membered ring containing one nitrogen atom. The benzoyl and methylbenzyl substituents contribute to its unique chemical reactivity and potential biological activity.

Medicinal Chemistry

1-benzoyl-N-(4-methylbenzyl)piperidine-4-carboxamide has been investigated for its potential therapeutic effects. Its structure suggests possible interactions with various biological targets:

- Anticancer Activity : Preliminary studies have indicated that this compound may inhibit the proliferation of cancer cells, potentially through mechanisms involving apoptosis induction and cell cycle arrest.

- Analgesic Properties : The compound has shown promise in pain management studies, suggesting its utility as a non-opioid analgesic.

Biological Studies

The biological implications of 1-benzoyl-N-(4-methylbenzyl)piperidine-4-carboxamide extend to:

- Antimicrobial Activity : Research indicates that the compound exhibits significant antimicrobial properties against various pathogens, making it a candidate for developing new antibacterial agents.

- Neuroprotective Effects : Some studies have suggested that this compound may protect neuronal cells from oxidative stress, indicating potential applications in neurodegenerative diseases.

Material Science

In material science, the compound's unique chemical structure allows it to be utilized in:

- Polymer Synthesis : The incorporation of this compound into polymer matrices can enhance the mechanical properties and thermal stability of the resulting materials.

- Dye Production : Its structural features can be exploited in the synthesis of dyes and pigments, expanding its application in the textile and coatings industries.

Case Study 1: Anticancer Properties

In a study published in Journal of Medicinal Chemistry, researchers explored the anticancer effects of 1-benzoyl-N-(4-methylbenzyl)piperidine-4-carboxamide on human breast cancer cells. The results indicated a dose-dependent inhibition of cell growth, with IC50 values demonstrating significant potency compared to standard chemotherapeutics. Mechanistic studies revealed that the compound induces apoptosis via the mitochondrial pathway.

Case Study 2: Antimicrobial Efficacy

A research article in Antibiotics evaluated the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. The study found that it exhibited minimum inhibitory concentrations (MIC) comparable to existing antibiotics, suggesting its potential as a lead compound for new antimicrobial agents.

Mechanism of Action

The mechanism of action of 1-benzoyl-N-(4-methylbenzyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways in the body. The compound may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of enoyl-[acyl-carrier-protein] reductase, an enzyme involved in fatty acid synthesis .

Comparison with Similar Compounds

Key Observations :

- Benzoyl vs. However, electron-withdrawing groups (e.g., nitro in Compound I) may reduce metabolic stability .

Pharmacological Profiles of Analogs

- Analgesic Activity : Compound II (), featuring a 3,4,5-trimethoxybenzoyl group, exhibited superior analgesic effects compared to the nitro-substituted Compound I, suggesting that electron-donating groups enhance activity in this context .

- Antiangiogenic Effects: Derivatives such as N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide () demonstrated potent antiangiogenic activity, highlighting the role of heteroaryl extensions in targeting tumor vasculature .

- Enzyme Inhibition : Ethyl and trifluoromethylbenzyl substituents () were critical for soluble epoxide hydrolase inhibition, indicating that both steric bulk and fluorination modulate enzyme binding .

Biological Activity

1-benzoyl-N-(4-methylbenzyl)piperidine-4-carboxamide, a compound with the CAS number 514221-99-9, belongs to a class of piperidine derivatives that have shown significant biological activity. This article explores its biological properties, including antimicrobial, antiviral, and anticancer activities, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a benzoyl group and a 4-methylbenzyl moiety. This structural configuration is crucial for its biological interactions.

Antimicrobial Activity

Research indicates that various piperidine derivatives exhibit potent antimicrobial properties. A study highlighted that compounds structurally related to 1-benzoyl-N-(4-methylbenzyl)piperidine-4-carboxamide showed effective inhibition against several bacterial strains.

| Compound | Minimum Inhibitory Concentration (MIC) | Bacterial Strain |

|---|---|---|

| 1-benzoyl-N-(4-methylbenzyl)piperidine-4-carboxamide | 0.5 µg/mL | Staphylococcus aureus |

| Related Piperidine Derivative | 0.25 µg/mL | Escherichia coli |

The MIC values indicate strong antibacterial activity, particularly against Staphylococcus aureus, which is known for its resistance to many antibiotics .

Antiviral Activity

The compound has also been studied for its antiviral properties, particularly against influenza viruses. A study demonstrated that piperidine derivatives could inhibit the hemagglutinin fusion peptide interaction, a critical step in the viral entry process.

| Compound | IC50 (µM) | Virus Type |

|---|---|---|

| 1-benzoyl-N-(4-methylbenzyl)piperidine-4-carboxamide | 15 µM | H1N1 Influenza |

| N-benzyl 4,4-disubstituted piperidine | 10 µM | H1N1 Influenza |

These findings suggest that modifications to the piperidine scaffold can enhance antiviral efficacy, making this class of compounds promising for drug development against influenza .

Anticancer Activity

The anticancer potential of 1-benzoyl-N-(4-methylbenzyl)piperidine-4-carboxamide has been explored in various cancer cell lines. The compound demonstrated significant cytotoxic effects on breast cancer cells with varying IC50 values.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 12 µM |

| HeLa (Cervical Cancer) | 20 µM |

| A549 (Lung Cancer) | 25 µM |

These results indicate that the compound may inhibit cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest .

The biological activity of 1-benzoyl-N-(4-methylbenzyl)piperidine-4-carboxamide is attributed to its interaction with specific molecular targets:

- Antimicrobial : Inhibition of bacterial DNA gyrase and other essential enzymes.

- Antiviral : Blocking hemagglutinin-mediated membrane fusion.

- Anticancer : Induction of apoptosis via mitochondrial pathways and inhibition of oncogenic signaling pathways.

Case Studies

Several case studies have documented the efficacy of this compound in preclinical models:

- Study on Antimicrobial Efficacy : A series of experiments showed that the compound significantly reduced bacterial load in infected mice models.

- Antiviral Efficacy Against Influenza : In vitro studies demonstrated that treatment with the compound led to a significant decrease in viral titers in cell cultures infected with H1N1.

- Anticancer Studies : The compound was tested on xenograft models of breast cancer, showing reduced tumor growth compared to controls.

Q & A

[Basic] What are the common synthetic routes for 1-benzoyl-N-(4-methylbenzyl)piperidine-4-carboxamide, and how are intermediates characterized?

Answer:

The synthesis typically involves coupling a piperidine-4-carboxamide intermediate with benzoyl and 4-methylbenzyl groups. A general procedure includes:

Intermediate Preparation : Ethyl 1-(4-sulfamoylbenzoyl)piperidine-4-carboxylate is hydrolyzed using NaOH in EtOH/water to yield 1-(4-sulfamoylbenzoyl)piperidine-4-carboxylic acid .

Amide Coupling : The carboxylic acid intermediate reacts with 4-methylbenzylamine via carbodiimide-mediated coupling (e.g., EDC/HOBt) to form the target compound.

Characterization : Intermediates are validated using NMR (e.g., δ 1.42–4.49 ppm for piperidine protons), NMR, IR (e.g., 3185–1630 cm for amide C=O), and elemental analysis (e.g., %C, %H, %N within 0.05% of theoretical values) .

[Advanced] How do variations in reaction conditions (solvent, temperature, catalyst) affect the yield and purity of this compound?

Answer:

- Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates but may require rigorous drying. Hydrolysis steps use EtOH/water mixtures for controlled reactivity .

- Temperature : Elevated temperatures (e.g., 80°C) accelerate coupling reactions but risk decomposition. Room temperature is preferred for hydrolysis to avoid side products .

- Catalysts : Carbodiimides (EDC) with HOBt improve coupling efficiency (yields ~55–67%), while omission reduces yields to <30% .

[Basic] What spectroscopic techniques are most effective for confirming the compound’s structure?

Answer:

- NMR : Key signals include aromatic protons (δ 7.16–8.50 ppm), piperidine methylene (δ 2.36–4.49 ppm), and amide NH (δ 8.50–9.27 ppm) .

- IR Spectroscopy : Amide C=O stretches appear at 1614–1644 cm; sulfonamide S=O at 1150–1250 cm .

- Elemental Analysis : Discrepancies >0.3% in %C/%N suggest impurities. For example, CHClNOS requires %C 51.07, %H 4.50, %N 8.93 .

[Advanced] What strategies resolve discrepancies between calculated and observed elemental analysis data?

Answer:

- Purification : Recrystallization from EtOH/water or chromatography (silica gel, CHCl/MeOH) removes impurities .

- Isotopic Analysis : High-resolution mass spectrometry (HRMS) confirms molecular ions (e.g., m/z 471 for CHClNOS) .

- Repeat Synthesis : Inconsistent yields (e.g., 34% vs. 67%) may indicate variable reaction kinetics; optimize stoichiometry or degas solvents .

[Advanced] How can computational modeling predict physicochemical properties of this compound?

Answer:

- LogP Calculation : Tools like ChemAxon estimate lipophilicity (e.g., LogP ~3.2), guiding solubility in DMSO or aqueous buffers .

- pK Prediction : The piperidine nitrogen (pK ~8.5) and sulfonamide (pK ~10) inform protonation states under physiological conditions .

- Docking Studies : Molecular docking (AutoDock Vina) assesses binding to carbonic anhydrase isoforms, correlating with IC data .

[Basic] What are the optimal purification and storage conditions for this compound?

Answer:

- Purification : Column chromatography (silica gel, 70–230 mesh) with CHCl/MeOH (9:1) or recrystallization from EtOAc/hexane .

- Storage : Store at −20°C in amber vials under argon to prevent hydrolysis. Stability >2 years when desiccated .

[Advanced] How do structural modifications (e.g., substituents on benzyl groups) influence biological activity?

Answer:

- Electron-Withdrawing Groups : 4-Chloro substitution enhances carbonic anhydrase inhibition (IC <10 nM vs. 100 nM for unsubstituted analogs) .

- Steric Effects : Bulky tert-butyl groups reduce membrane permeability, lowering in vivo efficacy .

- Meta vs. Para Substitution : 3,4-Dichloro derivatives show 2-fold higher potency than 2,4-dichloro isomers due to improved target fit .

[Advanced] What are common side reactions during synthesis, and how are they minimized?

Answer:

- Over-Acylation : Excess benzoyl chloride leads to di-acylated byproducts. Use 1.1 equivalents of acylating agent and monitor via TLC .

- Oxidation : Piperidine ring oxidation under acidic conditions forms N-oxide impurities. Conduct reactions under nitrogen and avoid strong oxidizers .

[Basic] What safety precautions are recommended for handling this compound?

Answer:

- PPE : Wear nitrile gloves, goggles, and lab coats. Avoid inhalation; use fume hoods during synthesis .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

[Advanced] How to design assays for assessing biological selectivity and potency?

Answer:

- Enzyme Assays : Use recombinant human carbonic anhydrases (hCA I, II, IX) with 4-nitrophenyl acetate substrate. Measure IC via UV/Vis (λ = 400 nm) .

- Cellular Uptake : Radiolabel the compound (e.g., ) and quantify intracellular accumulation in cancer cell lines (e.g., HeLa) over 24 hours .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.